molecular formula C12H18BrNO3S B2884022 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide CAS No. 723744-39-6

4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide

Cat. No. B2884022
CAS RN: 723744-39-6
M. Wt: 336.24
InChI Key: QWFYMKHTJZNUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a sulfonamide derivative that has been synthesized using various methods, and has been shown to exhibit promising biological activity.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide involves its interaction with specific enzymes or proteins in the body. It has been shown to bind to the active site of carbonic anhydrase, inhibiting its activity and thereby reducing the production of bicarbonate ions. This results in a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide have been studied extensively. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This has led to investigations into its potential use as a therapeutic agent for the treatment of conditions such as glaucoma, epilepsy, and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy and reliability of experimental results.

Future Directions

There are several future directions for research on 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide. One area of interest is its potential use as a therapeutic agent for the treatment of glaucoma, epilepsy, and cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of research is the development of new synthetic methods for this compound, which can improve its yield and purity. Additionally, investigations into its mechanism of action and its interactions with other enzymes and proteins can provide insights into its potential applications in various biological processes.

Synthesis Methods

The synthesis of 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide has been reported in various studies. One of the most commonly used methods involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with diethyl ethoxymethylenemalonate in the presence of a base such as potassium carbonate. The resulting compound is then reduced using hydrogen gas in the presence of palladium on carbon to yield the desired product.

Scientific Research Applications

4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide has been studied for its potential applications in the field of medicine. It has been shown to exhibit inhibitory activity against certain enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This has led to investigations into its potential use as a therapeutic agent for the treatment of conditions such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO3S/c1-4-14(5-2)18(15,16)10-7-8-11(13)12(9-10)17-6-3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFYMKHTJZNUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.